
Silane, (4-bromophenyl)methoxydimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromophenyl)(methoxy)dimethylsilane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a methoxy-dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)(methoxy)dimethylsilane typically involves the reaction of 4-bromophenol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
4-bromophenol+chlorodimethylsilane→(4-bromophenyl)(methoxy)dimethylsilane+HCl
Industrial Production Methods
On an industrial scale, the production of (4-bromophenyl)(methoxy)dimethylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)(methoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-bromophenyl)(methoxy)dimethylsilane is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the development of bioactive compounds and as a reagent in biochemical assays.
Industrial Applications: The compound finds use in the production of specialty chemicals and as an intermediate in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of (4-bromophenyl)(methoxy)dimethylsilane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, facilitating the formation of new chemical bonds. In materials science, its incorporation into polymer matrices enhances the properties of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- (4-bromophenyl)(methoxy)trimethylsilane
- (4-bromophenyl)(ethoxy)dimethylsilane
- (4-chlorophenyl)(methoxy)dimethylsilane
Uniqueness
(4-bromophenyl)(methoxy)dimethylsilane is unique due to the presence of both a bromophenyl group and a methoxy-dimethylsilane moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical processes.
Properties
CAS No. |
17021-92-0 |
|---|---|
Molecular Formula |
C9H13BrOSi |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
(4-bromophenyl)-methoxy-dimethylsilane |
InChI |
InChI=1S/C9H13BrOSi/c1-11-12(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
InChI Key |
VJVBXXWQJZSJLG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



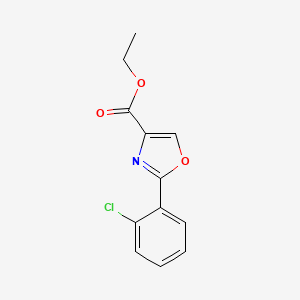
![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)
![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
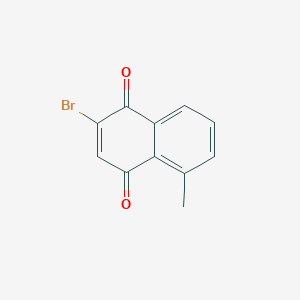
![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
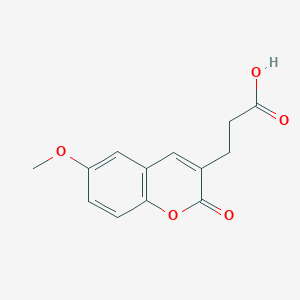
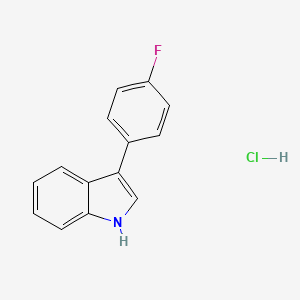

![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)
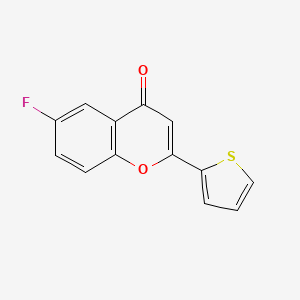
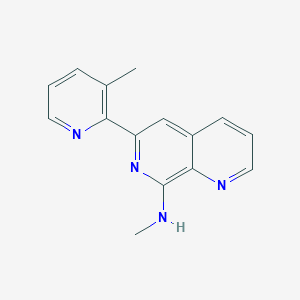
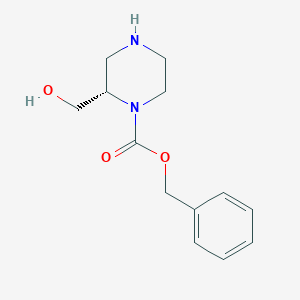
![2-Isopropyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carbonitrile](/img/structure/B11866539.png)
